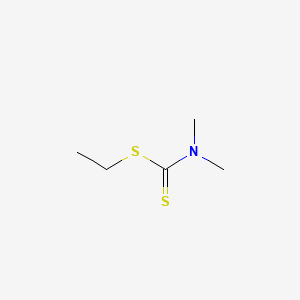
Carbamic acid, dimethyldithio-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyldithiocarbamic acid ethyl ester, also known as ethyl dimethyldithiocarbamate, is an organic compound with the molecular formula C₅H₁₁NS₂. It is a member of the dithiocarbamate family, which is characterized by the presence of a dithiocarbamate functional group. This compound is commonly used in various industrial and agricultural applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethyldithiocarbamic acid ethyl ester can be synthesized through the reaction of dimethylamine with carbon disulfide, followed by the addition of ethyl chloride. The reaction typically occurs in the presence of a base, such as sodium hydroxide, to facilitate the formation of the dithiocarbamate salt. The overall reaction can be summarized as follows:
(CH₃)₂NH + CS₂ + C₂H₅Cl → (CH₃)₂NCS₂C₂H₅ + HCl
Industrial Production Methods
In industrial settings, the production of dimethyldithiocarbamic acid ethyl ester involves large-scale reactors where the reactants are combined under controlled conditions. The reaction mixture is typically heated to accelerate the reaction rate, and the product is purified through distillation or other separation techniques to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyldithiocarbamic acid ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield dimethyldithiocarbamic acid and ethanol.
Oxidation: The compound can be oxidized to form disulfides or other sulfur-containing compounds.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically involves the use of hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophilic substitution reactions often use alkyl halides or aryl halides as reagents.
Major Products Formed
Hydrolysis: Dimethyldithiocarbamic acid and ethanol.
Oxidation: Disulfides and other sulfur-containing compounds.
Substitution: Various alkyl or aryl dimethyldithiocarbamates.
Wissenschaftliche Forschungsanwendungen
Dimethyldithiocarbamic acid ethyl ester has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used as a pesticide and fungicide in agriculture, as well as a vulcanization accelerator in the rubber industry.
Wirkmechanismus
The mechanism of action of dimethyldithiocarbamic acid ethyl ester involves its ability to chelate metal ions and interact with sulfhydryl groups in proteins. This interaction can disrupt the normal function of enzymes and other proteins, leading to various biological effects. The compound’s ability to form stable complexes with metal ions makes it useful in applications such as metal extraction and catalysis.
Vergleich Mit ähnlichen Verbindungen
Dimethyldithiocarbamic acid ethyl ester can be compared with other dithiocarbamates, such as:
Zinc dimethyldithiocarbamate: Used as a fungicide and rubber accelerator.
Sodium dimethyldithiocarbamate: Used in water treatment and as a biocide.
Tetramethylthiuram disulfide: Used as a vulcanization accelerator and pesticide.
Each of these compounds has unique properties and applications, but they all share the common feature of containing the dithiocarbamate functional group, which imparts similar chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
617-38-9 |
|---|---|
Molekularformel |
C5H11NS2 |
Molekulargewicht |
149.3 g/mol |
IUPAC-Name |
ethyl N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/C5H11NS2/c1-4-8-5(7)6(2)3/h4H2,1-3H3 |
InChI-Schlüssel |
VPNCITAAFMVUKG-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC(=S)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


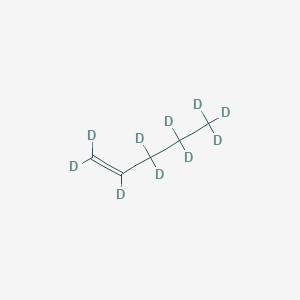
![(6aR,9R,10aR)-N-[(E,2S,3S)-1,3-dihydroxyoctadec-4-en-2-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B13805656.png)
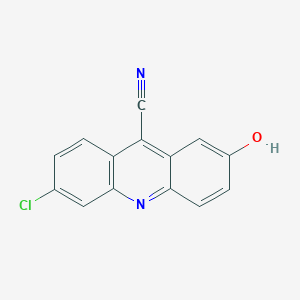
![2H-Pyrrol-2-one, 4-acetyl-1-(4-chlorophenyl)-5-(1,4-dioxaspiro[4.5]dec-8-yl)-1,5-dihydro-3-hydroxy-](/img/structure/B13805665.png)
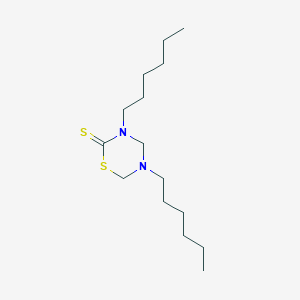
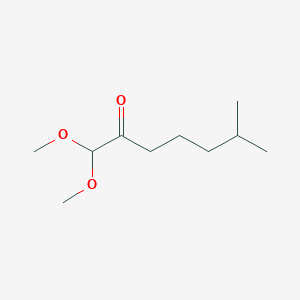
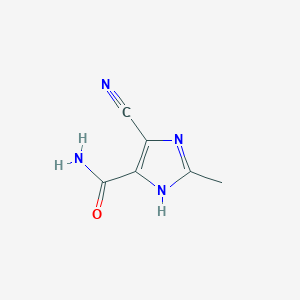

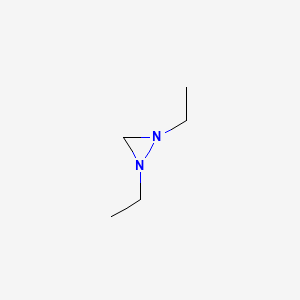
![4,6-Dimethyl-14-phenylsulfanyl-8-oxa-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),10,12-tetraene-3,5-dione](/img/structure/B13805690.png)
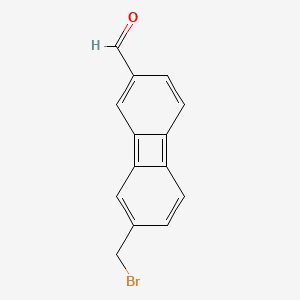
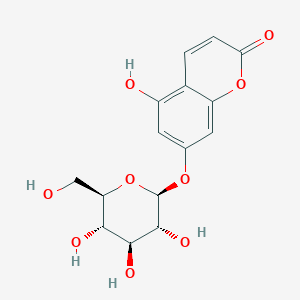
![N-{2-[(2,6-Dihydroxybenzyl)amino]ethyl}acetamide](/img/structure/B13805712.png)

